(2Z)-3-methyl-4-(4-nitrophenyl)-N-phenyl-2,3-dihydro-1,3-thiazol-2-imine
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Description
(2Z)-3-methyl-4-(4-nitrophenyl)-N-phenyl-2,3-dihydro-1,3-thiazol-2-imine is a useful research compound. Its molecular formula is C16H13N3O2S and its molecular weight is 311.36. The purity is usually 95%.
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Biological Activity
The compound (2Z)-3-methyl-4-(4-nitrophenyl)-N-phenyl-2,3-dihydro-1,3-thiazol-2-imine is a thiazole derivative that has garnered attention for its potential biological activities. Thiazole compounds are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anticonvulsant activities. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that certain thiazoles possess activity against various bacterial strains. The presence of electron-withdrawing groups such as nitro groups enhances their antimicrobial efficacy.
A study demonstrated that compounds similar to this compound displayed comparable activity to standard antibiotics like norfloxacin against Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Thiazole derivatives are also recognized for their anticancer potential. The compound has been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies indicated that thiazole-based compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific pathways involved in cell proliferation.
For example, a related compound exhibited an IC50 value of 1.61 µg/mL against A431 cancer cells, indicating potent antiproliferative activity . The structure–activity relationship (SAR) analysis suggests that modifications on the phenyl ring significantly influence the anticancer activity of thiazole derivatives.
Anticonvulsant Activity
The anticonvulsant properties of thiazoles have also been explored. A study highlighted the effectiveness of certain thiazole derivatives in picrotoxin-induced convulsion models, where compounds showed significant protective effects against seizures . The mechanism is believed to involve modulation of neurotransmitter systems.
Case Study 1: Synthesis and Evaluation
In a study focusing on the synthesis and biological evaluation of thiazole derivatives, researchers synthesized several analogues and tested their activities against various microbial and cancer cell lines. One notable finding was that compounds with a methyl group at position 4 on the phenyl ring exhibited enhanced cytotoxicity compared to their counterparts without this modification .
Case Study 2: Structure-Activity Relationship
Another investigation into the SAR of thiazole compounds revealed that electron-donating groups significantly enhance their biological activities. For instance, compounds with methoxy or methyl substitutions showed increased efficacy in both antimicrobial and anticancer assays . This underscores the importance of chemical modifications in optimizing the biological profiles of thiazole derivatives.
Properties
IUPAC Name |
3-methyl-4-(4-nitrophenyl)-N-phenyl-1,3-thiazol-2-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S/c1-18-15(12-7-9-14(10-8-12)19(20)21)11-22-16(18)17-13-5-3-2-4-6-13/h2-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIYGIRXWELPUAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CSC1=NC2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.